molecular formula C19H22BrN5S B12719085 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide CAS No. 103291-31-2

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide

Cat. No.: B12719085
CAS No.: 103291-31-2
M. Wt: 432.4 g/mol
InChI Key: IHVVURXLSMVMOD-UHFFFAOYSA-N
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Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide is a complex organic compound with a unique structure that combines elements of pyrimidine, benzothiazine, and diamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido-benzothiazine core, followed by the introduction of the diamine and dimethyl groups. The final step involves the addition of the phenylmethyl group and the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, monohydrobromide
  • 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 4)-(1-methylethyl)-N(sup 9)-pentyl-, hydrobromide

Uniqueness

The uniqueness of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-7,7-dimethyl-N(sup 9)-(phenylmethyl)-, monohydrobromide lies in its specific structural features and the presence of the phenylmethyl group. This structural variation can lead to different chemical and biological properties compared to similar compounds.

Properties

CAS No.

103291-31-2

Molecular Formula

C19H22BrN5S

Molecular Weight

432.4 g/mol

IUPAC Name

4-N-benzyl-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C19H21N5S.BrH/c1-19(2)8-13(20)16-14(9-19)24-15-17(22-11-23-18(15)25-16)21-10-12-6-4-3-5-7-12;/h3-7,11H,8-10,20H2,1-2H3,(H,21,22,23);1H

InChI Key

IHVVURXLSMVMOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C2C(=NC3=C(N=CN=C3S2)NCC4=CC=CC=C4)C1)N)C.Br

Origin of Product

United States

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